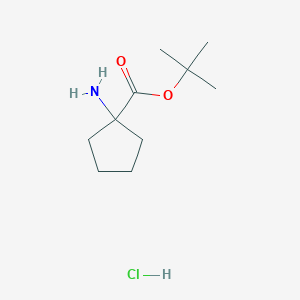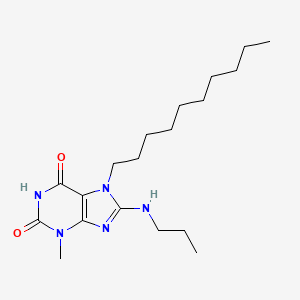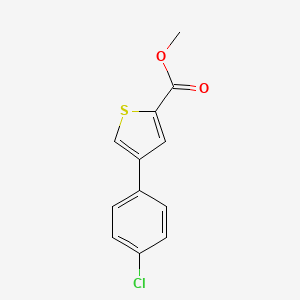![molecular formula C16H18ClN5 B12045930 1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612524-00-2](/img/structure/B12045930.png)
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the core structure.
Attachment of the isobutyl group: The final step involves the alkylation reaction to attach the isobutyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein kinases, which are crucial in cancer research.
Pharmacology: The compound is explored for its potential therapeutic effects in treating various diseases, including cancer.
Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:
Protein Kinases: The compound acts as an inhibitor of protein kinases, particularly Protein Kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival.
Signaling Pathways: By inhibiting PKB, the compound disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can be compared with other similar compounds:
1-(4-CHLOROBENZYL)-N-(4-ETHYLPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: This compound has a similar core structure but different substituents, leading to variations in its biological activity.
1-(4-CHLOROBENZYL)-N-(4-CHLOROPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: Another similar compound with different substituents, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE in terms of its specific substituents and their impact on its properties and applications.
Eigenschaften
CAS-Nummer |
612524-00-2 |
|---|---|
Molekularformel |
C16H18ClN5 |
Molekulargewicht |
315.80 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-11(2)7-18-15-14-8-21-22(16(14)20-10-19-15)9-12-3-5-13(17)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
OHGUBBOEMZYNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl |
Löslichkeit |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene](/img/structure/B12045850.png)
![4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12045851.png)
![11-Phenyldibenzo[b,f][1,4]oxazepine](/img/structure/B12045862.png)



![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)





![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)

